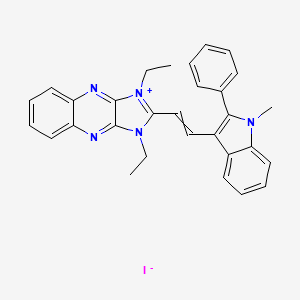
2,4-dinitrobenzenediazonium;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrobenzenediazonium sulfate is an organic compound with the molecular formula C6H3N3O4·HSO4. It is a diazonium salt derived from 2,4-dinitroaniline. This compound is known for its reactivity and is used in various chemical reactions, particularly in the synthesis of azo compounds. The diazonium group (-N2+) is highly reactive, making this compound a valuable intermediate in organic synthesis.
Preparation Methods
2,4-Dinitrobenzenediazonium sulfate can be synthesized through the diazotization of 2,4-dinitroaniline. The process involves the following steps:
Diazotization Reaction: 2,4-Dinitroaniline is treated with sodium nitrite (NaNO2) in the presence of sulfuric acid (H2SO4) at low temperatures (0-5°C). This reaction forms the diazonium salt.
Isolation: The resulting 2,4-dinitrobenzenediazonium sulfate is isolated by precipitation and filtration.
Industrial production methods typically involve large-scale diazotization reactions under controlled conditions to ensure safety and high yield.
Chemical Reactions Analysis
2,4-Dinitrobenzenediazonium sulfate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as thiophens and furans to form arylated products. For example, thiophen and its derivatives react with 2,4-dinitrobenzenediazonium sulfate in glacial acetic acid/water mixture to yield arylated products with the liberation of nitrogen.
Coupling Reactions: It can couple with phenols and amines to form azo compounds. These reactions are typically carried out in acidic or neutral conditions.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium nitrite, sulfuric acid, and various nucleophiles such as thiophens and furans. Major products formed include arylated compounds and azo compounds.
Scientific Research Applications
2,4-Dinitrobenzenediazonium sulfate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of azo dyes and other aromatic compounds.
Biological Studies: It is used in the study of nucleophilic substitution reactions and the mechanisms of diazonium compounds.
Material Science: It is used in the preparation of functionalized carbon dots for sensing applications.
Mechanism of Action
The mechanism of action of 2,4-dinitrobenzenediazonium sulfate involves the formation of a highly reactive diazonium ion (-N2+). This ion can undergo various reactions, including:
Electrophilic Substitution: The diazonium ion acts as an electrophile, reacting with nucleophiles to form substituted products.
Azo Coupling: The diazonium ion couples with phenols and amines to form azo compounds, which are characterized by the -N=N- linkage.
The molecular targets and pathways involved in these reactions include the formation of intermediate complexes and the stabilization of the diazonium ion through resonance.
Comparison with Similar Compounds
2,4-Dinitrobenzenediazonium sulfate can be compared with other diazonium salts such as:
2,4-Dinitrobenzenediazonium Chloride: Similar in reactivity but differs in the counterion (chloride vs. sulfate).
2,4-Dinitrobenzenediazonium Fluoroborate: Also similar in reactivity but has a different counterion (fluoroborate vs. sulfate).
The uniqueness of 2,4-dinitrobenzenediazonium sulfate lies in its specific reactivity with nucleophiles and its use in the synthesis of specialized azo compounds.
Properties
CAS No. |
31506-87-3 |
|---|---|
Molecular Formula |
C12H6N8O12S |
Molecular Weight |
486.29 g/mol |
IUPAC Name |
2,4-dinitrobenzenediazonium;sulfate |
InChI |
InChI=1S/2C6H3N4O4.H2O4S/c2*7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;1-5(2,3)4/h2*1-3H;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
LQTWAYRVPSCETI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]#N.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]#N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


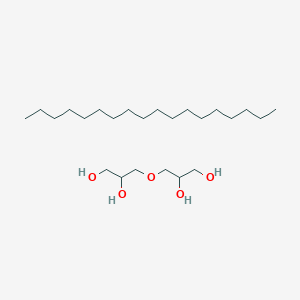
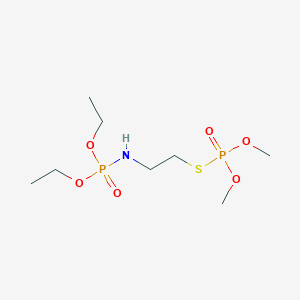
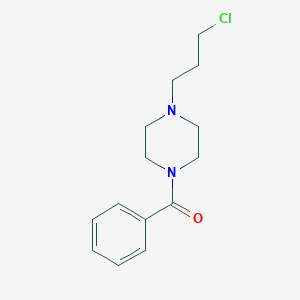


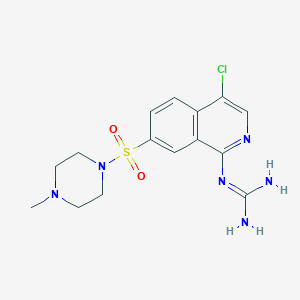
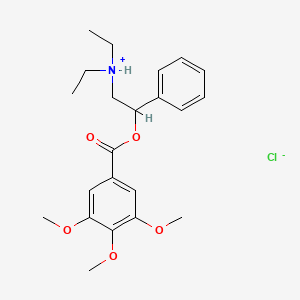
![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)
![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)



